n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide
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Overview
Description
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and diverse biological activities, making them significant in medicinal chemistry and various scientific research fields .
Preparation Methods
This method involves the reaction of organic azides with alkynes, catalyzed by copper, to form 1,2,3-triazoles . The reaction conditions are mild, and the yields are generally high. Industrial production methods may involve continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst, which allows for high yields and functional group tolerance .
Chemical Reactions Analysis
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with molecular targets through hydrogen bonding and dipolar interactions. These interactions enable the compound to bind to specific enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide can be compared with other 1,2,3-triazole derivatives, such as:
1,2,3-Triazole-4-carboxamides: These compounds have similar structural features and biological activities but may differ in their specific applications and potency.
4-Carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: This compound is another nitrogen-rich heterocycle with unique energetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-prop-2-enyl-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-2-5-11-10(15)7-3-4-8-9(6-7)13-14-12-8/h2-4,6H,1,5H2,(H,11,15)(H,12,13,14) |
InChI Key |
BKRKZNIMLBDGBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
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